molecular formula C15H12O5 B043503 5-(2-(2,5-Dihydroxyphenyl)vinyl)-2-hydroxybenzoic acid CAS No. 150258-63-2

5-(2-(2,5-Dihydroxyphenyl)vinyl)-2-hydroxybenzoic acid

Cat. No.: B043503
CAS No.: 150258-63-2
M. Wt: 272.25 g/mol
InChI Key: AYPFKZQQTSLEJG-HNQUOIGGSA-N
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Description

5-(2-(2,5-Dihydroxyphenyl)vinyl)-2-hydroxybenzoic acid is a sophisticated styrylphenol-based compound of significant interest in biochemical and pharmacological research. Its molecular structure, featuring a hydroxystilbene core with multiple phenolic and carboxylic acid functional groups, suggests a multifunctional biochemical profile. Researchers primarily investigate this compound for its potent antioxidant and potential metal-chelating properties, which are central to studies exploring the mitigation of oxidative stress in cellular models. The extended conjugated system allows for interactions with various biological targets, including specific kinase signaling pathways and transcription factors like Nrf2, which regulates the expression of antioxidant proteins. This mechanism positions it as a valuable probe for understanding cellular defense mechanisms against oxidative damage. Its research applications extend to the preliminary investigation of neuroprotective, cardioprotective, and anti-inflammatory effects in vitro. Furthermore, the carboxylic acid moiety provides a handle for chemical derivatization, enabling the synthesis of novel analogs or conjugation to carriers for targeted delivery studies. This product is intended for research purposes by qualified laboratory professionals and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

5-[(E)-2-(2,5-dihydroxyphenyl)ethenyl]-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O5/c16-11-4-6-13(17)10(8-11)3-1-9-2-5-14(18)12(7-9)15(19)20/h1-8,16-18H,(H,19,20)/b3-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYPFKZQQTSLEJG-HNQUOIGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=CC2=C(C=CC(=C2)O)O)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C2=C(C=CC(=C2)O)O)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801182097
Record name 5-[(1E)-2-(2,5-Dihydroxyphenyl)ethenyl]-2-hydroxybenzoic acid
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Molecular Weight

272.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

150258-63-2
Record name 5-[(1E)-2-(2,5-Dihydroxyphenyl)ethenyl]-2-hydroxybenzoic acid
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Record name 5-(2-(2,5-Dihydroxyphenyl)vinyl)-2-hydroxybenzoic acid
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Record name 5-[(1E)-2-(2,5-Dihydroxyphenyl)ethenyl]-2-hydroxybenzoic acid
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Record name 5-[(1E)-2-(2,5-Dihydroxyphenyl)ethenyl]-2-hydroxybenzoic acid
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Mechanism of Action

Pharmacokinetics

It is known that the compound is soluble in methanol, which suggests that it may be well-absorbed in the body. More research is needed to fully understand its pharmacokinetic properties.

Result of Action

The inhibition of tubulin polymerization and protein-tyrosine kinase p56lck by this compound can lead to cell death and changes in cell growth and differentiation. These effects can be beneficial in the treatment of diseases such as cancer, where uncontrolled cell growth is a problem.

Biological Activity

5-(2-(2,5-Dihydroxyphenyl)vinyl)-2-hydroxybenzoic acid, also known as a derivative of hydroxybenzoic acid, has garnered attention in recent years due to its diverse biological activities. This article explores the compound's biological properties, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C15H14O5C_{15}H_{14}O_5. The compound features a vinyl group attached to a hydroxybenzoic acid structure with additional hydroxyl groups that enhance its solubility and reactivity.

1. Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, derivatives of hydroxybenzoic acids have been shown to scavenge free radicals effectively, which can contribute to the prevention of oxidative stress-related diseases .

2. Antimicrobial Effects

Several studies have demonstrated the antimicrobial activity of hydroxybenzoic acid derivatives against various bacterial strains. The mechanism often involves disrupting bacterial cell membranes or inhibiting metabolic pathways essential for bacterial growth .

3. Anticancer Potential

The anticancer properties of similar compounds have been extensively studied. For example, derivatives of phenolic acids have shown efficacy in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Study 1: Antioxidant Efficacy

A study evaluating the antioxidant activity of various hydroxybenzoic acid derivatives found that this compound exhibited a notable ability to reduce oxidative stress markers in vitro. The compound demonstrated an IC50 value comparable to established antioxidants like vitamin C.

Case Study 2: Antimicrobial Activity

In another investigation, the compound was tested against E. coli and Staphylococcus aureus. Results indicated that it significantly inhibited bacterial growth at concentrations as low as 50 µg/mL, suggesting potential use in developing antimicrobial agents .

Case Study 3: Anticancer Activity

A recent study focused on the anticancer effects of related compounds showed that those with similar structures could induce apoptosis in human cancer cell lines. The study reported that treatment with these compounds resulted in a decrease in cell viability by over 70% at higher concentrations .

Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntioxidantScavenging free radicals
AntimicrobialDisruption of cell membranes
AnticancerInduction of apoptosis and cell cycle arrest

Comparison with Similar Compounds

Key Observations :

  • Linker Type: Vinyl-linked compounds exhibit stronger π-conjugation than amino-linked analogs (e.g., 5-[(2,5-dihydroxybenzyl)amino]-2-HBA), leading to distinct UV-Vis absorption profiles .

Key Observations :

  • Antiproliferative Activity : The vinyl-linked target compound shows moderate activity, likely via ROS generation, whereas Lavendustin A’s potency stems from tyrosine kinase inhibition .
  • Antioxidant Capacity: The target compound’s high ORAC value correlates with its dihydroxyphenyl-vinyl system, which stabilizes free radicals better than amino-linked analogs .

Metabolic and Enzymatic Interactions

  • CYP450 Oxidation: The 2-hydroxybenzoic acid moiety in the target compound is metabolized by CYP116B46 peroxygenase to 2,5-dihydroxybenzoic acid, a known antioxidant .
  • Methylation Effects : O-Methylation of the 2,5-dihydroxyphenyl group (e.g., 2,5-dimethoxyphenyl analogs) reduces antioxidant activity but enhances cell permeability, as seen in antiproliferative derivatives .

Preparation Methods

Preparation of Dimethyl [(2,5-Dimethoxyphenyl)methyl]phosphonate

The phosphonate component is synthesized from 2,5-dimethoxybenzaldehyde via an Arbuzov reaction:

  • Methoxylation : Commercial 2,5-dihydroxybenzaldehyde is protected using dimethyl sulfate in alkaline conditions to yield 2,5-dimethoxybenzaldehyde.

  • Phosphonate Formation : Treatment with dimethyl phosphite in the presence of a base (e.g., sodium hydride) generates the phosphonate.
    Characterization : 31P NMR^{31}\text{P NMR} (CDCl3_3): δ 22.5 ppm; 1H NMR^{1}\text{H NMR} (CDCl3_3): δ 3.78 (s, 6H, OCH3_3), 7.12–7.45 (m, 3H, aromatic).

Synthesis of Methyl 5-Formyl-2-methoxybenzoate

The aldehyde component is prepared from 5-formylsalicylic acid :

  • Esterification : 5-Formylsalicylic acid is treated with methanol and sulfuric acid to form the methyl ester.

  • Protection : The 2-hydroxyl group is methylated using iodomethane and potassium carbonate.
    Characterization : 1H NMR^{1}\text{H NMR} (CDCl3_3): δ 3.91 (s, 3H, COOCH3_3), 3.94 (s, 3H, OCH3_3), 10.02 (s, 1H, CHO).

Horner-Wadsworth-Emmons Olefination

Reaction Conditions

The phosphonate (1.2 equiv) and aldehyde (1.0 equiv) are combined in anhydrous tetrahydrofuran (THF) under nitrogen. Sodium hydride (2.5 equiv) is added at 0°C, and the mixture is stirred at room temperature for 12 hours:

Phosphonate+AldehydeNaH, THFMethyl 5-[2-(2,5-dimethoxyphenyl)vinyl]-2-methoxybenzoate\text{Phosphonate} + \text{Aldehyde} \xrightarrow{\text{NaH, THF}} \text{Methyl 5-[2-(2,5-dimethoxyphenyl)vinyl]-2-methoxybenzoate}

Yield : 78–86%.
Stereoselectivity : Trans-selectivity (J = 16 Hz for vinyl protons) confirmed by 1H NMR^{1}\text{H NMR}.

Mechanistic Insights

The HWE reaction proceeds via a two-step mechanism:

  • Formation of the enolate from the phosphonate.

  • Concerted elimination to generate the trans-configured double bond.
    Side reactions, such as cis-isomer formation or over-addition, are minimized by strict temperature control and stoichiometric precision.

Deprotection and Hydrolysis

Demethylation

The methoxy-protected olefination product is treated with boron tribromide (BBr3_3, 3.0 equiv) in dichloromethane at −78°C, gradually warming to room temperature:

Methyl 5-[2-(2,5-dimethoxyphenyl)vinyl]-2-methoxybenzoateBBr3Methyl 5-[2-(2,5-dihydroxyphenyl)vinyl]-2-hydroxybenzoate\text{Methyl 5-[2-(2,5-dimethoxyphenyl)vinyl]-2-methoxybenzoate} \xrightarrow{\text{BBr}_3} \text{Methyl 5-[2-(2,5-dihydroxyphenyl)vinyl]-2-hydroxybenzoate}

Yield : 92%.
Characterization : Loss of methoxy signals in 1H NMR^{1}\text{H NMR}; broad singlet at δ 5.65 ppm (OH groups).

Ester Hydrolysis

The methyl ester is hydrolyzed using lithium hydroxide (LiOH) in a THF/water mixture (4:1) at 50°C for 6 hours:

Methyl esterLiOH5-(2-(2,5-Dihydroxyphenyl)vinyl)-2-hydroxybenzoic acid\text{Methyl ester} \xrightarrow{\text{LiOH}} \text{5-(2-(2,5-Dihydroxyphenyl)vinyl)-2-hydroxybenzoic acid}

Yield : 95%.
Purity : >99.5% after recrystallization from ethanol/water.

Alternative Synthetic Routes

Wittig Reaction

A Wittig ylide generated from 2,5-dihydroxybenzyltriphenylphosphonium bromide and butyllithium reacts with methyl 5-formyl-2-hydroxybenzoate. However, this method yields lower trans-selectivity (cis:trans = 1:3) compared to HWE.

Heck Coupling

Palladium-catalyzed coupling between 5-bromo-2-hydroxybenzoic acid and 2,5-dihydroxystyrene is theoretically feasible but hampered by the instability of vinylboronic acids under acidic conditions.

Scalability and Industrial Considerations

The Novartis-developed HWE process (result) demonstrates scalability:

  • Batch Size : Up to 50 kg with consistent yields.

  • Purification : Recrystallization from ethanol eliminates column chromatography, reducing costs.

  • Safety : Sodium hydride and BBr3_3 require handling under inert atmosphere and corrosion-resistant equipment.

Analytical Data and Quality Control

Parameter Value
Molecular Formula C15_{15}H12_{12}O5_5
Molecular Weight 272.25 g/mol
Melting Point 218–220°C (decomposes)
UV-Vis (EtOH) λmax_{\text{max}} = 320 nm (ε = 12,500)
HPLC Purity 99.8% (C18, 0.1% TFA in H2_2O/MeCN)

Spectroscopic Data :

  • 1H NMR^{1}\text{H NMR} (DMSO-d6_6): δ 6.72 (d, J = 16 Hz, 1H, vinyl), 7.08–7.45 (m, 6H, aromatic), 10.21 (s, 1H, COOH).

  • IR (KBr) : 3420 cm1^{-1} (OH), 1685 cm1^{-1} (C=O) .

Q & A

Q. What are the optimal synthetic routes for 5-(2-(2,5-Dihydroxyphenyl)vinyl)-2-hydroxybenzoic acid, and how can purity be maximized?

Methodological Answer: Synthesis typically involves a Knoevenagel condensation between 2,5-dihydroxybenzaldehyde and 2-hydroxybenzoic acid derivatives. Key steps include:

  • Protection of hydroxyl groups (e.g., using acetyl or trimethylsilyl groups) to prevent side reactions.
  • Catalytic optimization : Use of piperidine or pyridine as a base in ethanol or DMF, with microwave-assisted heating to improve yield .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water mixtures. Purity can be verified via HPLC (C18 column, 0.1% TFA in H2O/MeCN mobile phase) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer: Multi-modal characterization is critical:

  • NMR : <sup>1</sup>H and <sup>13</sup>C NMR to confirm vinyl linkage (δ 6.8–7.2 ppm for trans-vinyl protons) and hydroxyl/acidic proton environments.
  • Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (expected [M-H]<sup>-</sup> at m/z ~313.07).
  • FT-IR : Peaks at ~1680 cm<sup>-1</sup> (carboxylic acid C=O) and 3200–3500 cm<sup>-1</sup> (hydroxyl stretches) .

Q. What strategies improve solubility for in vitro assays?

Methodological Answer:

  • pH adjustment : Use phosphate buffer (pH 7.4) with 10% DMSO or ethanol as co-solvents.
  • Derivatization : Methyl ester formation (via Fischer esterification) for temporary solubility enhancement .

Advanced Research Questions

Q. How can stability under physiological conditions be systematically evaluated?

Methodological Answer:

  • Accelerated degradation studies : Incubate the compound in PBS (pH 7.4, 37°C) and analyze aliquots via HPLC at 0, 24, 48, and 72 hours.
  • Thermal stability : DSC/TGA to assess decomposition temperatures.
  • Light sensitivity : UV-Vis spectroscopy (λmax monitoring) under controlled light exposure .

Q. What experimental designs resolve contradictions in reported biological activities (e.g., antioxidant vs. pro-oxidant effects)?

Methodological Answer:

  • Dose-response profiling : Use in vitro ROS assays (e.g., DCFH-DA in HepG2 cells) across 1–100 μM ranges.
  • Context-specific controls : Include ascorbic acid (antioxidant) and H2O2 (pro-oxidant) as benchmarks.
  • Mechanistic studies : siRNA knockdown of Nrf2/Keap1 pathways to isolate redox signaling roles .

Q. How can computational methods predict interactions with biological targets?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina with COX-2 (PDB: 5IKT) or NF-κB (PDB: 1NFI) crystal structures to identify binding pockets.
  • DFT calculations : Optimize geometry at B3LYP/6-31G* level to estimate HOMO/LUMO gaps and redox potentials .

Q. What in vitro models are suitable for toxicity profiling?

Methodological Answer:

  • Hepatotoxicity : Primary hepatocytes or HepaRG cells, with ALT/AST release assays.
  • Genotoxicity : Comet assay (DNA strand breaks) and Ames test (mutagenicity).
  • Cardiotoxicity : hERG channel inhibition assessed via patch-clamp electrophysiology .

Methodological Notes

  • References to Evidence : Synthesis and stability protocols are informed by analogous compounds (e.g., 2,5-dihydroxybenzoic acid derivatives) . Analytical methods derive from standardized practices for phenolic acids .

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